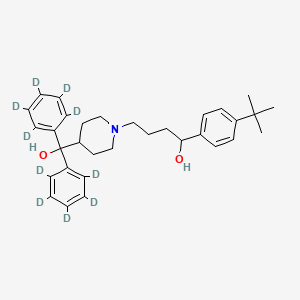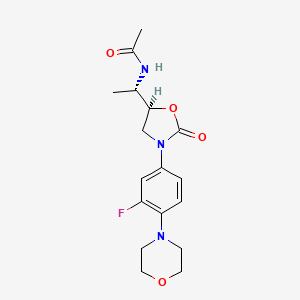
2-Fluoro-4-methylbiphenyl-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.
Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.
Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Reactor Setup: Using specialized reactors to control temperature and pressure.
Catalysts: Employing catalysts to enhance the reaction rate.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced biphenyl compounds.
科学的研究の応用
2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbiphenyl
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.
特性
分子式 |
C13H11F |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
InChIキー |
ISXHZIQXRZTNKT-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H] |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)



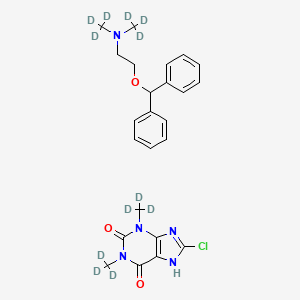

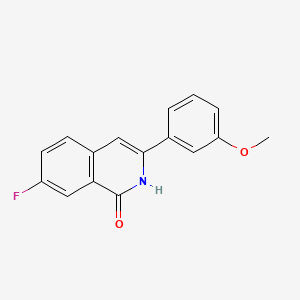


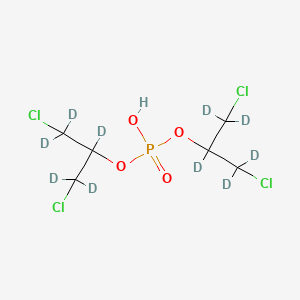
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
